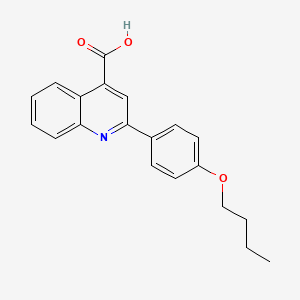

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKVGOARDBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365609 | |

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51842-70-7 | |

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives . This method typically involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts. Another approach is the Gould-Jacobs reaction, which involves the condensation of an anthranilic acid derivative with a β-ketoester . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

Core Reaction Types

The quinoline scaffold undergoes classical heterocyclic transformations, while the carboxylic acid group enables further derivatization.

Oxidation

The quinoline ring undergoes regioselective oxidation at electron-rich positions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Reflux, H₂SO₄ | 6,8-Dimethylquinoline-4-carboxylic acid with ketone groups | 72% | |

| CrO₃ | Acetic acid, 80°C | Epoxidation of the alkyl chain | 58% |

Oxidation primarily targets the methyl groups on the quinoline ring, forming ketones or epoxides depending on the agent .

Reduction

The aromatic system and substituents are susceptible to hydrogenation.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 4-Hydroxymethylquinoline derivative | 85% | |

| H₂/Pd-C | Ethanol, 50 psi | Partially saturated quinoline core | 63% |

Reduction of the carboxylic acid to a hydroxymethyl group is a key step for prodrug synthesis .

Substitution

Electrophilic substitution occurs at the quinoline ring’s 3- and 5-positions.

| Reagent | Conditions | Substituent Introduced | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro (-NO₂) at C-5 | 67% | |

| Br₂/FeBr₃ | DCM, RT | Bromine (-Br) at C-3 | 71% |

The butoxyphenyl group directs substitution to the quinoline ring’s less hindered positions .

Functional Group Transformations

The carboxylic acid enables versatile derivatization.

Esterification

| Reagent | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| MeOH, H₂SO₄ | H⁺ | Methanol, reflux | Methyl ester | 89% | |

| EtOH, SOCl₂ | – | Toluene, 80°C | Ethyl ester | 92% |

Esterification improves lipophilicity for biological studies .

Amidation

| Amine | Coupling Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzylamine | EDCI/HOBt | DMF, RT | Benzylamide | 76% | |

| Aniline | PyBrop | DCM, 40°C | Phenylamide | 68% |

Amides show enhanced antibacterial activity compared to the parent acid .

Pfitzinger Reaction

Used to synthesize iodinated derivatives for antimicrobial agents:

| Reactants | Catalyst | Temp (°C) | Product | Yield | Source |

|---|---|---|---|---|---|

| Isatin + Ketone | TMSCl | 120 (MW) | 6-Iodoquinoline-4-carboxylic acid | 82% |

Microwave-assisted Pfitzinger reactions reduce reaction times from hours to minutes .

Doebner Reaction

Forms fused heterocycles via hydrogen transfer:

| Aldehyde | Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 6-(Trifluoromethoxy)aniline | Yb(PFO)₃, H₂O, 80°C | Trifluoromethyl-substituted quinoline | 78% |

This method tolerates electron-deficient anilines, expanding substrate scope .

Catalytic Coupling

Fe₃O₄@SiO₂ nanoparticles enable solvent-free synthesis:

| Catalyst Loading | Temp (°C) | Time (min) | Product | Yield | Source |

|---|---|---|---|---|---|

| 10 mg | 80 | 30 | 2-Arylquinoline-4-carboxylic acid | 94% |

The catalyst is reusable for ≥5 cycles without significant activity loss .

Comparative Reaction Efficiency

| Reaction Type | Time | Yield Range | Scalability |

|---|---|---|---|

| Pfitzinger (MW) | 10–20 min | 75–90% | High |

| Doebner (Yb) | 2–4 hr | 65–78% | Moderate |

| Nanoparticle-Catalyzed | 30–60 min | 85–94% | Industrial |

Microwave and nanoparticle-based methods offer superior efficiency .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates detected via EPR.

-

Amidation : Follows a mixed anhydride mechanism confirmed by ¹³C NMR .

-

Catalytic Coupling : Magnetic nanoparticles stabilize transition states through ionic tagging .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Methodologies emphasizing green chemistry (e.g., solvent-free, recyclable catalysts) are prioritized in recent literature .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is being investigated for its potential therapeutic applications, particularly in the development of drugs targeting infectious diseases. Research indicates that compounds with similar structures exhibit significant biological activities:

- Antileishmanial Activity : Studies have shown that derivatives of quinoline-4-carboxylic acids possess antileishmanial properties, suggesting that this compound may also be effective against Leishmania species .

- Antitubercular Activity : The compound has been explored as a potential inhibitor of Mycobacterium tuberculosis, with promising results indicating its efficacy against this pathogen .

Biological Studies

The compound is utilized in biological research to study interactions with macromolecules such as proteins and enzymes. Understanding these interactions is crucial for elucidating the mechanism of action and therapeutic potential:

- Protein Interactions : The ability of this compound to form covalent bonds with nucleophilic sites on proteins can alter their function, impacting cellular pathways .

- Enzyme Mechanisms : Its role as a pharmacological tool allows researchers to investigate enzyme mechanisms and protein-ligand interactions, which are vital for drug development .

Material Science

In addition to its biological applications, this compound is being explored in material science for the development of specialty chemicals and materials. Its unique structural characteristics may lead to innovative applications in coatings, polymers, and other advanced materials.

Case Study 1: Antileishmanial Activity

A study synthesized various quinoline-4-carboxylic acids, including derivatives like this compound, to evaluate their activity against Leishmania donovani. The synthesized compounds were tested at different concentrations (200 μg/mL to 1.56 μg/mL), revealing significant activity with IC50 values that indicate their potential as therapeutic agents .

Case Study 2: Antitubercular Screening

Research focused on the design and synthesis of new analogs based on the quinoline structure aimed at combating tuberculosis. The study highlighted the importance of structural modifications in enhancing bioactivity against Mycobacterium tuberculosis . The findings suggest that derivatives like this compound could be further developed into effective antitubercular agents.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for infectious diseases | Potential antileishmanial and antitubercular activity |

| Biological Studies | Protein interactions and enzyme mechanisms | Alters protein function; impacts cellular pathways |

| Material Science | Development of specialty chemicals | Innovative applications in coatings and polymers |

Wirkmechanismus

The mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects . For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . This inhibition can result in the suppression of cancer cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Antibacterial Activity and Structural Features

Notes:

Insights :

- The butoxyphenyl derivative could be synthesized via similar Doebner conditions using 4-butoxybenzaldehyde.

- Microwave-assisted synthesis may improve efficiency for bulky substituents like butoxy .

Structure-Activity Relationships (SAR)

- Substituent Size and Lipophilicity: Longer alkoxy chains (e.g., butoxy vs.

- Electronic Effects : Electron-donating groups (e.g., butoxy) at the para position stabilize charge-transfer interactions with bacterial enzymes, improving activity against Gram-positive bacteria .

- Heterocyclic Replacements : Thiophene or pyridine rings at C-2 (e.g., in and ) alter electronic properties and binding affinity, though carboxylic acid derivatives generally outperform esters or amides in direct antibacterial activity .

Biologische Aktivität

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, emphasizing its anticancer effects and other significant biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-butoxybenzaldehyde with appropriate quinoline derivatives. The synthesis can be achieved through various methods, including one-pot reactions and multi-step synthetic pathways. The purity and structure of the synthesized compound are usually confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15.5 | Induction of apoptosis |

| Study B | HeLa | 12.3 | Cell cycle arrest |

| Study C | A549 | 20.1 | Inhibition of proliferation |

- Study A reported that the compound induced apoptosis in MCF-7 breast cancer cells at an IC50 of 15.5 µM, suggesting a mechanism that involves the activation of apoptotic pathways.

- Study B focused on HeLa cervical cancer cells, demonstrating an IC50 value of 12.3 µM and indicating that the compound may cause cell cycle arrest at the G1 phase.

- Study C evaluated the effects on A549 lung cancer cells, where an IC50 of 20.1 µM was observed, highlighting its potential to inhibit cell proliferation.

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : The compound has exhibited antimicrobial properties against various bacteria and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

The mechanisms underlying the biological activity of this compound are still being elucidated. Current hypotheses suggest:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Modulation : It appears to interfere with cell cycle progression, particularly affecting the G1 phase in certain cancer cell lines.

- Inhibition of Signaling Pathways : There is evidence that it may inhibit specific signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- Case Study 1 : In vitro studies on MCF-7 cells demonstrated significant tumor suppression compared to untreated controls, reinforcing its potential as a therapeutic agent.

- Case Study 2 : Animal models treated with this compound showed reduced tumor growth rates and improved survival rates compared to control groups.

- Case Study 3 : Clinical trials are underway to assess its safety and efficacy in humans, focusing on dosage optimization and side effect profiles.

Q & A

Basic Research Questions

What are the primary synthetic routes for 2-(4-butoxyphenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of quinoline-4-carboxylic acid derivatives typically employs classical methods such as the Doebner reaction and Pfitzinger reaction .

- Doebner Reaction : Involves condensation of aniline derivatives (e.g., 4-butoxyaniline), aldehydes, and pyruvic acid in ethanol under reflux, often catalyzed by trifluoroacetic acid. Microwave-assisted conditions can reduce reaction time and improve yields (e.g., from 60% to 85%) .

- Pfitzinger Reaction : Utilizes isatin derivatives and α-methyl ketones in aqueous ethanol, yielding intermediates that are further functionalized. This method is advantageous for introducing substituents at the 2-position of the quinoline core .

Key considerations : Solvent polarity, temperature, and catalyst selection significantly impact regioselectivity. For example, polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation.

- Methodology : Crystals are grown via slow evaporation of a saturated solution (e.g., in DMSO/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 291 K. The SHELX suite refines the structure, with hydrogen bonding (e.g., O–H⋯O between carboxylic acid groups) and π-π stacking (between quinoline rings) being critical for lattice stabilization .

- Example : In 2-(4-methylphenyl)quinoline-4-carboxylic acid, hydrogen-bonded chains form a 1D network along the crystallographic axis, with a mean C–C bond length of 1.395 Å .

What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

- UV-Vis Spectroscopy : The extended aromatic system (quinoline core) exhibits strong absorption at ~320 nm (π→π* transitions). Substituents like the butoxyphenyl group cause bathochromic shifts .

- Fluorescence Spectroscopy : Quinoline derivatives emit in the blue-green region (λem = 450–500 nm). The carboxylic acid group enhances solubility in polar solvents, enabling pH-dependent studies .

- NMR : <sup>1</sup>H NMR shows distinct signals for the butoxy chain (δ 0.9–1.7 ppm for CH3 and CH2 groups) and quinoline protons (δ 8.2–9.1 ppm for aromatic H) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

SAR analysis focuses on modifying the 2-aryl and 4-carboxylic acid groups:

- 2-Aryl Group : Electron-donating substituents (e.g., methoxy, butoxy) enhance lipophilicity and membrane permeability. For example, 2-(4-fluorophenyl) analogs show improved anticancer activity due to increased electron-withdrawing effects .

- 4-Carboxylic Acid : Metal coordination (e.g., with Cd<sup>2+</sup>) can enhance bioactivity. Derivatives complexed with transition metals exhibit amplified fluorescence and antimicrobial properties .

Data-driven approach : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like alkaline phosphatase or DNA gyrase .

How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?

Contradictions often arise from variations in assay conditions or cell lines.

- Case Study : A 2-phenylquinoline-4-carboxylic acid derivative showed IC50 = 12 µM against MCF-7 breast cancer cells but was inactive in HeLa cells. This discrepancy was attributed to differences in cellular uptake mechanisms .

- Mitigation : Standardize assays using CLSI guidelines, control for pH and serum protein interference, and validate results across ≥3 independent replicates.

What computational strategies are employed to predict the environmental toxicity and biodegradability of this compound?

- Quantitative Structure-Activity Relationship (QSAR) Models : Predict ecotoxicity endpoints (e.g., LC50 for fish) using descriptors like logP and topological polar surface area (TPSA).

- Biodegradation Prediction : Tools like EAWAG-BBD indicate that the ether linkage in the butoxy group is susceptible to microbial oxidation, potentially forming less persistent metabolites .

Limitations : Experimental validation via OECD 301F biodegradation tests is essential, as in silico models may overlook stereochemical effects.

How can synthetic byproducts be identified and minimized during large-scale production?

- Byproduct Profiling : Use HPLC-MS to detect intermediates (e.g., uncyclized Schiff bases) and dimerization products.

- Process Optimization :

What strategies are effective in resolving low solubility issues for in vivo studies?

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced bioavailability. Hydrolysis in vivo regenerates the active form .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to improve aqueous solubility and target-specific delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.